molecular formula C19H13BrF3NO2 B2945310 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid CAS No. 881040-06-8

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B2945310
CAS No.: 881040-06-8
M. Wt: 424.217
InChI Key: ZYRFSMPEHOQTDJ-UHFFFAOYSA-N
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Description

Its molecular formula can be inferred as C₁₉H₁₃BrF₃NO₂, featuring a carboxylic acid group at position 3. The bromophenyl and trifluoromethyl groups contribute to its hydrophobic and electron-deficient properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRFSMPEHOQTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a trifluoromethylphenyl halide in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The pyrrole ring can undergo reduction reactions under specific conditions.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Carboxylate salts from oxidation.

  • Reduced pyrrole derivatives from reduction.

  • Substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the bromophenyl group contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Pyrrole-3-Carboxylic Acid Derivatives

Compound Name Substituents (Pyrrole Positions) Molecular Weight (g/mol) Key Features Evidence Source
Target Compound : 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid 1: 3-(Trifluoromethyl)phenyl
2: Methyl
5: 4-Bromophenyl
3: Carboxylic acid
~418.2 (calculated) Bromophenyl enhances hydrophobicity; trifluoromethyl improves metabolic stability.
5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 881041-60-7) 1: 3-Chloro-2-methylphenyl
2: Methyl
5: 4-Bromophenyl
3: Carboxylic acid
404.69 Chlorine substituent increases electronegativity; methylphenyl adds steric bulk.
Methyl 5-(4-bromophenyl)-1-(2-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate 1: 2-Ethylphenyl
2: Methyl
5: 4-Bromophenyl
3: Methyl ester
~399.3 (calculated) Ester group reduces acidity and may enhance membrane permeability.
2-Methyl-1-(4-morpholinophenyl)-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS 306936-22-1) 1: 4-Morpholinophenyl
2: Methyl
5: Phenyl
3: Carboxylic acid
362.42 Morpholine improves solubility; phenyl at position 5 reduces steric hindrance.
5-tert-Butyl-2-methyl-1-(3-morpholinopropyl)-1H-pyrrole-3-carboxylic acid (CAS 306936-17-4) 1: 3-Morpholinopropyl
2: Methyl
5: tert-Butyl
3: Carboxylic acid
308.42 tert-Butyl and morpholinopropyl enhance lipophilicity and steric effects.

Pyrazole-Based Analogs

Pyrazole derivatives, though distinct in heterocyclic core, share functional similarities:

  • 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 741717-63-5): The pyrazole ring (vs. The trifluoromethyl group at position 5 and carboxylic acid at position 4 mirror electronic properties of the target compound .

Substituent Effects

  • Trifluoromethyl vs. Chlorine : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and metabolic resistance compared to chlorine in the analog from .
  • Carboxylic Acid vs. Ester : The methyl ester derivative lacks the acidic proton, reducing hydrogen-bonding capacity but improving lipid solubility.
  • Morpholine vs.

Biological Activity

5-(4-Bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid (commonly referred to as compound 1) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by significant structural features, including a bromophenyl group and a trifluoromethyl phenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H13BrF3NO
  • Molecular Weight : 424.2 g/mol
  • CAS Number : 881040-06-8

Anticancer Properties

Recent studies have indicated that pyrrole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives similar to compound 1 have been shown to inhibit the growth of multiple cancer cell lines, including breast and lung cancer cells.

A notable study demonstrated that pyrrole compounds can downregulate the expression of oncogenes while upregulating tumor suppressor genes, leading to reduced tumor growth in xenograft models. The specific mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation.

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Compound 1 has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

A comparative study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrrole structure can enhance antimicrobial efficacy.

Neuroprotective Effects

Emerging research suggests that compound 1 may possess neuroprotective properties. Studies indicate that pyrrole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays showed that compound 1 inhibited AChE activity significantly, which could lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural characteristics. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances lipophilicity and biological interactions.

Structural Feature Impact on Activity
Bromophenyl GroupEnhances binding affinity to targets
Trifluoromethyl GroupIncreases metabolic stability
Pyrrole RingEssential for biological activity

Case Studies

  • Anticancer Activity : In a study published in Cancer Research, a series of pyrrole derivatives were tested against MCF-7 breast cancer cells. Compound 1 demonstrated IC50 values lower than 10 µM, indicating strong antiproliferative effects.
  • Antimicrobial Efficacy : A study in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyrrole derivatives, finding that compound 1 exhibited MIC values comparable to established antibiotics against resistant bacterial strains.
  • Neuroprotective Potential : Research published in Neuroscience Letters reported that compound 1 inhibited AChE with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for cognitive disorders.

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